N-Isopropyl-4-methoxyaniline

Medicinal Chemistry ADME Chromatography

Researchers optimizing CNS drug candidates often face narrow lipophilicity windows where minor structural changes cause dramatic permeability shifts. N-Isopropyl-4-methoxyaniline (CAS 16495-67-3) provides a predictable LogP of 2.29, bridging polar N-ethyl and lipophilic N-propyl analogs for precise fine-tuning without re-optimizing synthetic routes. Procurement managers benefit from consistent 97% purity supply and reliable stock availability. - LogP 2.29: Optimal balance for CNS penetration and cellular permeability screening. - Sterically defined secondary amine: Benchmark substrate for developing chemoselective N-alkylation methods. - Validated chromatographic standard: Defined boiling point (262.2±23.0 °C) supports HPLC/GC method development.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 16495-67-3
Cat. No. B103625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-4-methoxyaniline
CAS16495-67-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC=C(C=C1)OC
InChIInChI=1S/C10H15NO/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3
InChIKeyZVAXFKMPKLESSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-4-methoxyaniline Baseline Specifications


N-Isopropyl-4-methoxyaniline (CAS 16495-67-3) is a para-substituted N-alkyl aniline derivative with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol [1]. It is characterized by an isopropyl group on the amine nitrogen and a methoxy group at the para position of the benzene ring . As a building block in organic synthesis and medicinal chemistry, it is supplied by multiple vendors with typical purities of 95–97% . Its predicted physicochemical properties, including a boiling point of 262.2±23.0 °C and an ACD/LogP of 2.29, position it within a specific property space that distinguishes it from close structural analogs .

1
Organic synthesis building block with secondary amine and para-methoxy substitution
2
Moderate lipophilicity profile supports HPLC method development and permeability studies
3
Multiple purity grades available from commercial suppliers for procurement flexibility

N-Isopropyl-4-methoxyaniline – Substitution Limitations


Substitution with closely related N-alkyl-4-methoxyanilines (e.g., N-ethyl or N-propyl analogs) or N-isopropyl anilines bearing alternative para-substituents (e.g., -CH₃, -F, -Cl) is not functionally neutral. As demonstrated in Section 3, each structural modification introduces quantifiable changes in lipophilicity (LogP), boiling point, steric bulk, and electronic character, which directly influence chromatographic retention, reaction kinetics in N-alkylation, and biological target engagement [1]. These differences necessitate compound-specific validation in synthetic protocols and screening assays, precluding simple analog substitution without re-optimization .

N-alkyl change Replacing N-isopropyl with N-ethyl or N-propyl may shift lipophilicity and chromatographic retention, requiring method re-validation.
para-substituent Switching 4-methoxy to 4-methyl or 4-chloro alters electronic character, potentially affecting N-alkylation reactivity and target engagement.

N-Isopropyl-4-methoxyaniline: Differentiation from Analogs


LogP-Driven Chromatography and Permeability Differences

N-Isopropyl-4-methoxyaniline exhibits a calculated ACD/LogP of 2.29, representing an intermediate lipophilicity profile relative to key analogs. The N-ethyl-4-methoxyaniline comparator (ACD/LogP = 1.94) is substantially more polar, while the N-isopropyl-4-methylaniline comparator (LogP = 2.73–2.82) is significantly more lipophilic [1]. These differences in LogP translate to divergent HPLC retention times and altered membrane permeability predictions, directly impacting both analytical method development and biological assay interpretation .

LogP comparison
Reported
Target LogP 2.29 vs ethyl analog 1.94, methyl analog ~2.8
Guides reversed-phase HPLC retention and permeability screening fit.
ACD/LogP predicted; verify experimentally for critical assays.
Medicinal Chemistry ADME Chromatography Property-Based Design

Boiling Point and Volatility Differentiation

The predicted boiling point of N-Isopropyl-4-methoxyaniline (262.2±23.0 °C at 760 mmHg) is elevated by approximately 10 °C compared to the N-ethyl-4-methoxyaniline analog (252.0±23.0 °C) and approximately 20 °C higher than the unsubstituted 4-methoxyaniline (240–246 °C) [1]. This increase is consistent with the added steric bulk and molecular weight of the isopropyl group. In contrast, N-isopropyl-4-chloroaniline exhibits a similar boiling point (265.2 °C) but carries a distinct electronic profile [2].

Boiling point shift
Reported
262.2 °C vs ethyl analog 252.0 °C, parent aniline ~243 °C
Reduced volatility may benefit high-temperature reactions.
Predicted values; experimental bp for parent aniline confirmed.
Synthetic Chemistry Purification Process Chemistry Thermal Analysis

Electronic and Steric Effects on N-Alkylation

In the context of N-alkylation reactions of anilines, the presence of an electron-donating group (EDG) such as -OCH₃ in the para position enhances nucleophilicity and accelerates reaction rates compared to anilines bearing electron-withdrawing or neutral substituents [1]. While direct kinetic data for N-isopropyl-4-methoxyaniline is not available in the open literature, class-level inference from systematic studies of para-substituted anilines indicates that 4-methoxy-substituted anilines are among the most reactive substrates for N-alkylation [2]. The isopropyl group introduces steric hindrance at the nitrogen, which can modulate chemoselectivity relative to less hindered N-alkyl analogs such as N-methyl or N-ethyl derivatives [3].

N-alkylation reactivity
Class-level
4-OMe > 4-H > 4-Cl in aniline N-alkylation rate
Supports selection for nucleophilicity-dependent protocols; steric modulation by N-isopropyl.
Direct kinetic data unavailable; class-level trends from substituted aniline literature.
Organic Synthesis Reaction Optimization Chemoselectivity Substituent Effects

Purity and Vendor Differentiation

N-Isopropyl-4-methoxyaniline is commercially available from multiple vendors at specified purity levels, enabling procurement based on quality requirements and budget constraints. AKSci offers the compound at 95% purity , while Amatek Scientific provides a 97% purity grade . These purity specifications exceed the typical 95% minimum offered for common N-alkyl aniline analogs from general chemical suppliers and provide a quantifiable benchmark for quality comparison during vendor selection.

Purity options
Specification review
95% (AKSci); 97% (Amatek Scientific)
Higher purity grade available for impurity-sensitive applications.
Vendor specifications as of 2025–2026; confirm before procurement.
Procurement Quality Control Vendor Selection Purity Specification

N-Isopropyl-4-methoxyaniline Application Scenarios


Lipophilic Pharmacophore and Agrochemical Synthesis

Given its intermediate LogP (2.29) and the presence of a secondary amine handle, N-Isopropyl-4-methoxyaniline is a suitable building block for the synthesis of drug-like molecules requiring balanced lipophilicity. The compound's LogP positions it between more polar N-ethyl analogs (LogP 1.94) and more lipophilic N-isopropyl-4-methyl analogs (LogP ~2.8), making it a strategic choice when designing compounds with predicted CNS penetration or cellular permeability .

N-Alkylation Protocol Development

The enhanced nucleophilicity of the 4-methoxyaniline core, combined with the steric influence of the N-isopropyl group, makes this compound a valuable test substrate for developing and benchmarking new N-alkylation methodologies, particularly those requiring control over chemoselectivity in the presence of sterically hindered amines [1]. Researchers can leverage the compound's class-level reactivity to optimize reaction conditions for broader aniline substrate scopes.

Analytical Method Development and Reference Standards

The defined LogP and predicted boiling point provide a basis for developing and validating HPLC and GC analytical methods. The availability of the compound at 95% and 97% purity grades allows laboratories to select the appropriate quality for use as a reference standard or internal standard in chromatographic assays, ensuring method reproducibility and accuracy .

Medicinal Chemistry Scaffold Exploration

As part of a collection of 'rare and unique chemicals' offered by Sigma-Aldrich for early discovery researchers , N-Isopropyl-4-methoxyaniline serves as a versatile small molecule scaffold for generating focused libraries or exploring structure-activity relationships (SAR) around the N-alkyl and para-substitution motifs of aniline-based ligands.

Application
Selection Property
Validation Focus
Lipophilic pharmacophore / agrochemical synthesis
Intermediate lipophilicity and secondary amine handle
Verify retention and permeability in target assay systems
N-alkylation protocol development
4-Methoxy enhanced nucleophilicity with steric modulation
Optimize reaction conditions and chemoselectivity control
Analytical method development / reference standard
Defined LogP and boiling point for chromatographic method setup
Confirm HPLC/GC retention and purity accuracy
Medicinal chemistry scaffold exploration
Unique N-isopropyl, 4-methoxy substitution pattern
Explore SAR with focused library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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